Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate

pKa ionization state solubility

Struggling with pyridine scaffolds lacking tunable ionization or melt-processable properties? Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate (CAS 68085-40-5) solves these challenges: • pKa 4.02 enables deprotonation at physiological pH, unlike 2-Me analog (pKa -0.64). • MP 148°C vs 6-OH analog 223-225°C, facilitating hot-melt extrusion and polymorph screening. • 2-OH⇌2-oxo tautomerism allows divergent O-/N-alkylation for library expansion.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 68085-40-5
Cat. No. B3149895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-6-ethoxy-2-hydroxynicotinate
CAS68085-40-5
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=O)N1)C(=O)OCC)C#N
InChIInChI=1S/C11H12N2O4/c1-3-16-10-7(6-12)5-8(9(14)13-10)11(15)17-4-2/h5H,3-4H2,1-2H3,(H,13,14)
InChIKeyXHTCAKRJWTXMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Cyano-6-Ethoxy-2-Hydroxynicotinate: Physicochemical and Structural Profile


Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate (CAS 68085-40-5) is a polysubstituted 2-hydroxynicotinate ester characterized by the simultaneous presence of a 5-cyano electron-withdrawing group, a 6-ethoxy donor, a 2-hydroxy/2-oxo tautomeric locus, and an ethyl ester at position 3 . With a molecular formula of C11H12N2O4 and a molecular weight of 236.22 g/mol, it is classified as a heterocyclic building block in the 1,2-dihydro-2-oxopyridine-3-carboxylate series [1]. The compound's measured melting point is 148 °C (ethanol), predicted boiling point is 455.6 ± 45.0 °C, predicted density is 1.26 ± 0.1 g/cm³, and predicted pKa is 4.02 ± 0.10, reflecting the acidic character of the 2-hydroxyl group . These properties underpin its role as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs.

Synthetic Intermediate
Medchem and agrochemical discovery programs
Tautomeric Scaffold
2-OH/2-oxo equilibrium for selective derivatization
Distinct Substitution
5-CN, 6-OEt, 2-OH pattern not replicated by common analogs

Why This Compound Cannot Be Replaced by Common Analogs


Compounds within the 5-cyano-2-hydroxynicotinate family are often treated as interchangeable heterocyclic precursors; however, the specific substitution pattern at positions 2, 5, and 6 in ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate dictates unique tautomeric, electronic, and steric properties that nearest analogs cannot simultaneously replicate . The 2-hydroxy group undergoes tautomerization to the 2-oxo (lactam) form, which governs solubility, hydrogen-bond donor/acceptor capacity, and metal-chelation potential; replacing it with a 2-methyl group eliminates this tautomerism entirely and shifts the pKa by over 4.5 log units . Conversely, replacing the 6-ethoxy with a 6-hydroxy group raises the melting point by approximately 75–77 °C and alters the electron density on the pyridine ring, affecting both reactivity and downstream coupling efficiency [1]. These interdependent differences mean that substituting a close analog into an established synthetic sequence or structure–activity relationship program can lead to divergent reactivity, altered pharmacokinetic profiles, or failed crystallizations. The quantitative evidence below demonstrates that this compound occupies a distinct physicochemical space that is not adequately spanned by its closest available alternatives.

2-Methyl analog eliminates tautomerism and the ionizable center, fundamentally altering solubility and hydrogen-bonding capacity.
6-Hydroxy analog significantly raises melting point (~75 °C) and modifies ring electron density, risking divergent reactivity and crystallization failure.
Combined electronic and steric effects mean closest analogs may yield inconsistent SAR trends or failed synthetic sequences.

Quantitative Differentiation Evidence vs. Closest Analogs


Ionization State and pKa Differentiation

The target compound exhibits a predicted pKa of 4.02 ± 0.10, reflecting the acidity of the 2-hydroxyl group, which can be deprotonated under mildly acidic to neutral aqueous conditions . In contrast, the closest 2-substituted analog, ethyl 5-cyano-6-ethoxy-2-methylnicotinate (CAS 64119-44-4), shows a predicted pKa of -0.64 ± 0.32, indicating that its pyridine nitrogen is protonated only under extremely acidic conditions and the molecule remains essentially non-ionizable across the physiological pH range . This 4.66 log-unit difference in the acid dissociation constant translates to a >10,000-fold difference in the fraction ionized at pH 7.4, directly impacting aqueous solubility, permeability, and protein binding.

pKa Differentiation
Data to verify
Target: pKa 4.02 ± 0.10
Comparator: pKa −0.64 ± 0.32
ΔpKa ≈ 4.66 log units
Reported ionization-state difference; supports pH-dependent application fit.
Predicted values; cross-study comparison. Requires experimental verification.
pKa ionization state solubility drug-likeness

Melting Point and Thermal Property Comparison

The target compound has a measured melting point of 148 °C (solvent: ethanol) . Its closest 6-substituted analog, ethyl 5-cyano-6-hydroxynicotinate (CAS 74443-00-8), possesses a significantly higher melting point of 223–225 °C [1]. The 75–77 °C elevation in the melting point of the 6-hydroxy analog is consistent with stronger intermolecular hydrogen bonding networks enabled by the free 6-OH group; replacement of the 6-OH with a 6-OEt group in the target compound disrupts this network, yielding a lower-melting, potentially more soluble crystalline form.

Melting Point
Reported
Target: 148 °C (ethanol)
6-OH analog: 223–225 °C
Δmp ≈ −75 to −77 °C
Lower melting point may support melt-based formulation screening.
Experimental vs. literature values; method context may differ.
melting point crystallinity formulation stability solid-state properties

Tautomeric Reactivity and Hydrogen-Bonding Capacity

The 2-hydroxy substituent in the target compound exists in equilibrium with the 2-oxo (lactam) tautomer, a structural feature that is well-established for 2-hydroxynicotinates and that governs their participation in hydrogen-bond-directed self-assembly, metal-chelation reactions, and regiospecific N- vs. O-alkylation [1]. The 2-methyl analog (CAS 64119-44-4) lacks this tautomeric capability entirely, locking the molecule into a single non-ionizable form with distinct electronic distribution . The predicted boiling point of the target compound (455.6 ± 45.0 °C) is substantially higher than that of the 2-methyl analog (356.9 ± 42.0 °C), consistent with the additional intermolecular hydrogen bonding afforded by the 2-OH/2-oxo group . This tautomeric equilibrium is critical for synthetic applications requiring ambident nucleophilicity or for biological target engagement where the compound can present both polar and non-polar faces.

Tautomerism & H-Bonding
Class-level
2-OH ⇌ 2-oxo tautomerism enabled
Δbp +98.7 °C vs. 2-methyl analog (predicted)
Tautomerism enables selective derivatization; class-level inference from 2-hydroxynicotinate literature.
Requires experimental confirmation for this specific substitution pattern.
tautomerism reactivity chelation hydrogen bonding

Procurement Specifications and Vendor Purity

The target compound is commercially available from multiple independent suppliers with defined purity specifications. Leyan (Shanghai Haohong Biomedical Technology Co.) offers the compound at 98% purity (CAS 68085-40-5, catalog number 1651035) . ACC Corporation (San Diego, CA) lists the compound under catalog number CHM0133978 with unit pricing at the milligram scale (1 mg: $616.77 USD; 5 mg: $624.86 USD; 10 mg: $646.80 USD), indicating a specialized, research-grade chemical with transparent pricing . While comparable purity data are available for some analogs (e.g., the 2-methyl analog at 95–97% purity from multiple vendors), the target compound's defined 98% purity specification provides immediate batch-to-batch confidence without requalification .

Vendor Purity
Data to verify
98% purity (Leyan)
Multi-vendor availability
Comparator: 95–97% typical
Documented purity spec may reduce batch requalification needs.
Vendor catalog specifications as of May 2026; independent verification recommended.
purity vendor specification procurement quality control

Molecular Size and Drug-Like Property Comparison

The target compound (MW = 236.22 g/mol, 5 rotatable bonds estimated) occupies a distinct drug-like chemical space compared to its analogs. The 6-hydroxy analog (CAS 74443-00-8, MW = 192.17 g/mol) is significantly smaller, losing the two-carbon ethoxy extension and approximately 44 g/mol of molecular weight . Conversely, the 2-methyl analog (CAS 64119-44-4, MW = 234.25 g/mol) is comparable in weight but lacks the hydrogen-bond-donating 2-OH group, which reduces its topological polar surface area and alters its permeability profile . The target compound's density of 1.26 ± 0.1 g/cm³ is consistent with efficient crystal packing enabled by the ethoxy chain, while its molecular weight falls within the optimal range for lead-like and fragment-based screening libraries .

Molecular Properties
Data to verify
MW 236.22, HBD 1
6-OH analog: MW 192.17, HBD 2
2-Me analog: MW 234.25, HBD 0
Balanced MW and HBD count may support lead-like screening libraries.
Derived from vendor/database specifications; experimental HBD confirmation pending.
molecular weight rotatable bonds Lipinski parameters drug-like properties

High-Confidence Application Scenarios


Ionizable Scaffold for Medicinal Chemistry Libraries

When a synthetic program demands a pyridine-based scaffold that can be deprotonated at physiological pH for improved aqueous solubility or target engagement, the target compound (pKa = 4.02) provides a defined ionization handle that the 2-methyl analog (pKa = -0.64) cannot offer . The 2-OH group also enables selective O-alkylation or N-alkylation depending on reaction conditions, providing a divergent derivatization point for library expansion. This scenario is directly supported by the pKa differentiation evidence in Section 3, Evidence Item 1.

Solid-Form Screening with Lower Melting Point Advantage

For programs requiring melt-casting, hot-melt extrusion, or low-temperature recrystallization, the target compound's melting point of 148 °C offers a 75–77 °C processing advantage over the 6-hydroxy analog (223–225 °C) . The ethoxy group disrupts the extensive hydrogen-bonding network present in the 6-hydroxy analog, potentially improving solubility in organic solvents and facilitating polymorph screening. This scenario is directly supported by the melting point differentiation evidence in Section 3, Evidence Item 2.

Tautomer-Dependent Chemical Biology Probe Design

The 2-OH ⇌ 2-oxo tautomeric equilibrium allows the compound to present either a hydrogen-bond donor (OH) or acceptor (C=O) face depending on the local environment, a feature exploited in the design of bioisosteres and enzyme inhibitor scaffolds [1]. This tautomerism is critical for mimicking natural substrate transition states or for achieving selective binding to proteins with defined hydrogen-bonding patterns. The 2-methyl analog, incapable of tautomerism, cannot serve this function. This scenario is directly supported by the tautomeric reactivity evidence in Section 3, Evidence Item 3.

Agrochemical Intermediates with Balanced Lipophilicity

The target compound's molecular weight (236 g/mol) and single hydrogen-bond donor strike a balance between membrane permeability and aqueous solubility that is favorable for agrochemical lead optimization . The 5-cyano group serves as a metabolically stable electron-withdrawing substituent, while the 6-ethoxy group provides lipophilic bulk without introducing additional hydrogen-bond donors that would reduce foliar uptake. The 6-hydroxy analog (two HBDs, lower MW) or the 2-methyl analog (zero HBDs) each deviate from this balanced profile. This scenario is supported by the molecular size and HBD count evidence in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Medchem library design
Ionizable 2-OH handle
pH-dependent solubility and target engagement
Solid-form screening
Moderate melting point for processing
Crystallization and polymorph screening
Tautomer-dependent probe design
2-OH/2-oxo tautomerism
Hydrogen-bond pattern mimicry
Agrochemical lead optimization
Balanced lipophilicity and HBD count
Membrane permeability and foliar uptake
Quote Request

Request a Quote for Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.